molecular formula C18H18N2O2 B14919432 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone

3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone

Cat. No.: B14919432
M. Wt: 294.3 g/mol
InChI Key: RLCCIQDXTQETTQ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone typically involves the condensation of 4-hydroxybenzaldehyde with isobutylamine, followed by cyclization with anthranilic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The final product is obtained after purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)-2-isopropyl-4(3H)-quinazolinone
  • 3-(4-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
  • 3-(4-Hydroxyphenyl)-2-ethyl-4(3H)-quinazolinone

Comparison: While these compounds share a similar quinazolinone core, the variation in the alkyl substituent at the 2-position can significantly influence their biological activity and pharmacokinetic properties. 3-(4-Hydroxyphenyl)-2-isobutyl-4(3H)-quinazolinone is unique due to its isobutyl group, which may confer distinct steric and electronic effects, potentially enhancing its binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(2-methylpropyl)quinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-12(2)11-17-19-16-6-4-3-5-15(16)18(22)20(17)13-7-9-14(21)10-8-13/h3-10,12,21H,11H2,1-2H3

InChI Key

RLCCIQDXTQETTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)O

Origin of Product

United States

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